molecular formula C24H22N2O3 B3465453 N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3465453
M. Wt: 386.4 g/mol
InChI Key: NSAZPKFRITXKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as BDZM, is a chemical compound that has been widely studied for its potential therapeutic applications. BDZM is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anxiolytic and antidepressant effects. This compound has also been shown to modulate the immune system and to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is its potential as a therapeutic agent for a variety of conditions. However, there are also limitations to its use in lab experiments. This compound is a relatively complex molecule, and its synthesis can be challenging. Additionally, its pharmacological effects can be difficult to study due to its complex mechanism of action.

Future Directions

There are many potential future directions for research on N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One area of interest is its potential as a treatment for addiction and depression. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, there is potential for the development of new analogs of this compound with improved therapeutic properties.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of pharmacological effects, including analgesic, anxiolytic, and anti-inflammatory properties. This compound has also been studied for its potential use as a treatment for addiction and depression.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-24(25-21-9-10-22-23(13-21)29-16-28-22)19-7-5-17(6-8-19)14-26-12-11-18-3-1-2-4-20(18)15-26/h1-10,13H,11-12,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAZPKFRITXKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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